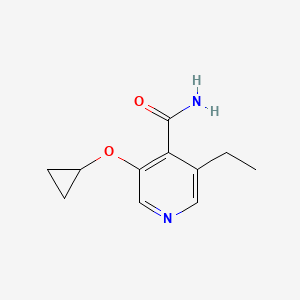

3-Cyclopropoxy-5-ethylisonicotinamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14N2O2 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

3-cyclopropyloxy-5-ethylpyridine-4-carboxamide |

InChI |

InChI=1S/C11H14N2O2/c1-2-7-5-13-6-9(10(7)11(12)14)15-8-3-4-8/h5-6,8H,2-4H2,1H3,(H2,12,14) |

InChI Key |

RYEBBBKXAJWCHN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CN=CC(=C1C(=O)N)OC2CC2 |

Origin of Product |

United States |

Physicochemical Properties of 3 Cyclopropoxy 5 Ethylisonicotinamide

Due to the limited availability of experimental data for 3-Cyclopropoxy-5-ethylisonicotinamide, the following physicochemical properties are estimated based on the known properties of isonicotinamide (B137802) and related substituted pyridines.

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C11H14N2O2 | Based on structural components |

| Molecular Weight | 206.24 g/mol | Calculated from the molecular formula |

| Appearance | White to off-white solid | Typical for isonicotinamide derivatives sigmaaldrich.com |

| Melting Point | 140-160 °C | By analogy to substituted isonicotinamides |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, Methanol) wikipedia.org | Based on the polarity of the amide group and the organic nature of the substituents |

| pKa | ~3.5-4.5 | The pyridine (B92270) nitrogen is basic, with the pKa influenced by substituents. chemicalbook.com |

Advanced Spectroscopic and Structural Characterization of 3 Cyclopropoxy 5 Ethylisonicotinamide

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, an exact molecular formula can be assigned.

For 3-Cyclopropoxy-5-ethylisonicotinamide, with a nominal mass of 206 g/mol , HRMS analysis provides the precise mass of the molecular ion. The theoretical exact mass for the protonated molecule, [C₁₁H₁₄N₂O₂ + H]⁺, is calculated to be 207.1128. Experimental determination via techniques such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer would be expected to yield a value in very close agreement with this theoretical mass, typically within a few parts per million (ppm). This level of accuracy allows for the confident confirmation of the molecular formula C₁₁H₁₄N₂O₂, distinguishing it from other potential isobaric compounds.

Table 1: Theoretical HRMS Data for this compound

| Ion Species | Molecular Formula | Theoretical Exact Mass (m/z) |

| [M+H]⁺ | C₁₁H₁₅N₂O₂⁺ | 207.1128 |

| [M+Na]⁺ | C₁₁H₁₄N₂O₂Na⁺ | 229.0947 |

| [M-H]⁻ | C₁₁H₁₃N₂O₂⁻ | 205.0983 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the specific bonding arrangement and connectivity of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would display a unique set of signals corresponding to each chemically distinct proton. The ethyl group would present as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), with their coupling revealing their adjacency. The cyclopropoxy group would show complex multiplets for its methine and methylene protons. The aromatic pyridine (B92270) ring would exhibit two distinct singlets for the protons at positions 2 and 6. The amide (CONH₂) protons would typically appear as two broad singlets.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton data, showing distinct signals for each of the 11 carbon atoms in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon, with the carbonyl carbon of the amide appearing significantly downfield. The carbons of the pyridine ring would have characteristic shifts, as would the carbons of the ethyl and cyclopropoxy substituents.

2D NMR Techniques: To definitively assign all proton and carbon signals and confirm the connectivity, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. A COSY spectrum would confirm the coupling between the ethyl group's protons. An HSQC spectrum would correlate each proton signal to its directly attached carbon atom. An HMBC spectrum would reveal longer-range correlations (2-3 bonds), for instance, showing a correlation between the pyridine ring protons and the carbons of the substituents, thereby confirming their positions on the ring.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine-H (C2) | ~8.2 | s |

| Pyridine-H (C6) | ~8.0 | s |

| -CONH₂ | ~7.5, ~7.0 | br s |

| Cyclopropoxy-CH | ~3.9 | m |

| Ethyl-CH₂ | ~2.7 | q |

| Ethyl-CH₃ | ~1.3 | t |

| Cyclopropoxy-CH₂ | ~0.8 | m |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by several key absorption bands. The N-H stretching vibrations of the primary amide would appear as two distinct bands in the region of 3400-3100 cm⁻¹. The C=O stretching vibration of the amide carbonyl group would produce a strong, sharp absorption band around 1680-1650 cm⁻¹. Aromatic C=C and C=N stretching vibrations from the pyridine ring would be observed in the 1600-1450 cm⁻¹ region. The C-O stretching of the cyclopropoxy ether linkage would be evident around 1250-1050 cm⁻¹. Finally, C-H stretching vibrations from the alkyl (ethyl and cyclopropyl) and aromatic groups would be seen in the 3100-2850 cm⁻¹ range.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Amide (N-H) | Stretch | 3400 - 3100 |

| Aromatic (C-H) | Stretch | 3100 - 3000 |

| Alkyl (C-H) | Stretch | 3000 - 2850 |

| Amide (C=O) | Stretch | 1680 - 1650 |

| Aromatic (C=C, C=N) | Stretch | 1600 - 1450 |

| Ether (C-O) | Stretch | 1250 - 1050 |

X-ray Crystallography for Solid-State Structure Determination

To determine the precise three-dimensional arrangement of atoms and molecules in the solid state, single-crystal X-ray crystallography is the definitive technique. This method would provide a wealth of structural information for this compound, assuming a suitable single crystal can be grown. The analysis would yield the unit cell dimensions, space group, and the exact coordinates of every atom. This allows for the precise measurement of all bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding involving the amide group, that dictate the crystal packing arrangement. This data is crucial for understanding the molecule's conformation in the solid state and its potential polymorphic forms.

Computational Chemistry and Theoretical Studies on 3 Cyclopropoxy 5 Ethylisonicotinamide

Quantum Chemical Calculations for Electronic Structure and Molecular Conformations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations can elucidate the three-dimensional arrangement of atoms and the distribution of electrons, which are key determinants of a molecule's reactivity and interaction with biological targets.

Analysis of Tautomerism and Conformational Landscapes

Many molecules can exist in different isomeric forms, or tautomers, and various spatial arrangements, known as conformations. Theoretical calculations can predict the relative stabilities of these different forms, identifying the most likely structures under physiological conditions. At present, there are no published studies on the tautomeric and conformational landscape of 3-Cyclopropoxy-5-ethylisonicotinamide.

Electronic Properties and Frontier Molecular Orbitals

The electronic properties of a molecule, such as the distribution of charge and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are crucial for predicting its chemical reactivity. The HOMO-LUMO gap, for instance, is an indicator of molecular stability. No specific data regarding the electronic properties or frontier molecular orbitals of this compound has been found in the public domain.

Molecular Docking and Dynamics Simulations to Explore Binding Site Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Molecular dynamics simulations can then be used to study the stability of these complexes over time. These methods are instrumental in understanding how a potential drug molecule might interact with its biological target, such as a protein or enzyme. As of now, no molecular docking or dynamics simulation studies involving this compound have been reported in the literature.

Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic properties of a molecule, such as its NMR, IR, and UV-Vis spectra. These theoretical predictions can aid in the interpretation of experimental spectroscopic data and confirm the structure of a synthesized compound. There are currently no available computational predictions of the spectroscopic parameters for this compound.

Computational Prediction of Reaction Mechanisms and Transition States

Theoretical chemistry can be employed to map out the potential energy surface of a chemical reaction, identifying the most likely pathways and the structures of transient intermediates and transition states. This information is vital for understanding the mechanisms of chemical reactions. No studies on the computational prediction of reaction mechanisms involving this compound have been published.

Theoretical Structure-Activity Relationship (SAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models can then be used to predict the activity of new, unsynthesized compounds. For this compound, no theoretical SAR models have been developed or reported.

Chemical Reactivity and Transformation Studies of 3 Cyclopropoxy 5 Ethylisonicotinamide

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring in 3-Cyclopropoxy-5-ethylisonicotinamide is generally considered electron-deficient, which deactivates it towards electrophilic aromatic substitution (EAS) reactions. This reduced reactivity is a well-established characteristic of the pyridine nucleus. When such reactions are forced, they typically require harsh conditions, such as high temperatures and the use of strong Brønsted or Lewis acids. chemrxiv.orgnih.gov

The directing influence of the existing substituents—the cyclopropoxy group at the 3-position and the ethyl group at the 5-position—would theoretically guide incoming electrophiles. However, the inherent low reactivity of the pyridine ring makes predicting the precise outcomes of reactions like nitration, halogenation, or Friedel-Crafts acylation/alkylation challenging without experimental data. For instance, attempts at 3-selective halogenation of pyridines often result in regioisomeric mixtures and are limited in scope. chemrxiv.orgnih.govresearchgate.net Novel methods involving temporary dearomatization of the pyridine ring have been developed to achieve more controlled C-3 and C-5 functionalization, such as methylation using formaldehyde. nih.govresearchgate.net

Table 1: Predicted Reactivity in Electrophilic Aromatic Substitution

| Reaction Type | Expected Reactivity | Probable Conditions | Potential Challenges |

| Nitration | Low | Concentrated H₂SO₄/HNO₃, high temperature | Ring oxidation, low yield, formation of isomers |

| Halogenation | Low | Halogen with strong Lewis acid, high temperature | Low yield, lack of regioselectivity |

| Sulfonation | Very Low | Fuming H₂SO₄, high temperature | Ring degradation |

| Friedel-Crafts | Very Low | AlCl₃ with acyl/alkyl halide | Complexation of Lewis acid with pyridine nitrogen, deactivation |

Nucleophilic Reactions at the Amide Moiety

The amide group of this compound presents a site for potential nucleophilic attack at the carbonyl carbon. However, amides are generally less reactive towards nucleophiles compared to other carboxylic acid derivatives due to the resonance stabilization between the nitrogen lone pair and the carbonyl group.

Hydrolysis of the amide to the corresponding carboxylic acid, 3-cyclopropoxy-5-ethylisonicotinic acid, would likely require strong acidic or basic conditions and elevated temperatures. Other nucleophilic acyl substitution reactions, such as conversion to esters or other amides, would similarly necessitate activation of the carbonyl group or harsh reaction conditions.

Cyclopropane (B1198618) Ring Opening and Rearrangement Chemistry

The cyclopropane ring is a strained three-membered ring that can undergo ring-opening reactions under specific conditions, often involving radical pathways or acid catalysis. For aryl cyclopropanes, single-electron oxidation can lead to the formation of a radical cation, initiating ring-opening. nih.gov The stability of the cyclopropoxy group in the context of the electron-deficient pyridine ring is a key question that requires experimental investigation. It is plausible that under certain oxidative or strongly acidic conditions, the cyclopropane ring could open, leading to a variety of rearranged products.

Stability Studies under Various Chemical Conditions (e.g., pH, Temperature, Light)

There is no specific experimental data on the stability of this compound. However, based on general chemical principles, the molecule is expected to be relatively stable under standard ambient conditions. The stability across a range of pH values would likely be limited by the potential for hydrolysis of the amide group under strongly acidic or basic conditions, particularly at elevated temperatures. The cyclopropoxy group is generally stable but can be susceptible to cleavage under harsh acidic conditions. The pyridine ring itself is robust, though prolonged exposure to strong UV light could potentially lead to degradation.

Table 2: Predicted Stability of this compound

| Condition | Predicted Stability | Potential Degradation Pathways |

| Neutral pH, Room Temp | High | - |

| Acidic pH (e.g., pH 1-3) | Moderate to Low | Amide hydrolysis, potential cyclopropane ring opening |

| Basic pH (e.g., pH 11-14) | Moderate to Low | Amide hydrolysis |

| Elevated Temperature | Moderate | Potential for decomposition, dependent on atmosphere |

| UV Light Exposure | Moderate | Potential for photochemical degradation |

Oxidation and Reduction Chemistry

The pyridine ring of this compound is susceptible to oxidation, particularly at the nitrogen atom to form an N-oxide. This transformation is a common reaction for pyridines. The ethyl group at the 5-position could potentially be oxidized at the benzylic position under strong oxidizing conditions. For instance, catalytic oxidation has been used to functionalize alkyl groups on pyridine rings. rsc.orgnih.gov

Reduction of the pyridine ring is also a possibility, typically requiring strong reducing agents or catalytic hydrogenation. The specific products would depend on the reaction conditions, with potential for partial or full saturation of the ring.

Derivatization Strategies for Analog Development

The development of analogs of this compound could be approached through modification of its various functional groups.

Modification of the Cyclopropoxy Group

Modification of the cyclopropoxy group could involve its replacement with other alkoxy or aryloxy groups to probe structure-activity relationships. This would likely involve the synthesis of the precursor, 3-hydroxy-5-ethylisonicotinamide, followed by alkylation with different electrophiles. The synthesis of cyclopropyl (B3062369) analogues of other bioactive molecules has been a strategy to explore conformational constraints and metabolic stability. nih.gov

Functionalization of the Ethyl Chain

There are no specific studies in the accessible scientific literature that report on the functionalization of the ethyl chain of this compound. Research on the targeted modification of the ethyl group at the 5-position of this specific pyridine ring is not available. Therefore, no detailed research findings or experimental data tables for such transformations can be provided.

In general, the ethyl group attached to an aromatic ring can be subject to various chemical transformations. Typical reactions could theoretically include oxidation to form an acetyl group or a carboxylic acid, halogenation at the benzylic position, or other modifications. However, the reactivity would be significantly influenced by the electronic nature of the substituted pyridine ring. Without experimental data for this compound, any discussion of potential reactions remains speculative.

Substitutions on the Isonicotinamide (B137802) Nitrogen

Similarly, a thorough search of chemical literature yields no specific studies concerning substitution reactions on the isonicotinamide nitrogen of this compound. The primary amide of the isonicotinamide moiety is a potential site for various chemical modifications, such as N-alkylation, N-arylation, or acylation, which are common reactions for amides. These transformations would lead to secondary or tertiary amides.

The lone pair of electrons on the pyridine nitrogen makes it a nucleophilic center, susceptible to reactions with electrophiles like alkyl halides to form pyridinium (B92312) salts. However, studies detailing these specific transformations for this compound have not been published. Consequently, providing detailed research findings or data tables on this topic is not possible.

In Vitro Metabolic Pathways and Enzymatic Transformations of 3 Cyclopropoxy 5 Ethylisonicotinamide

Identification of Phase I Biotransformations

Phase I metabolism generally involves the introduction or exposure of functional groups through reactions like hydroxylation, N-dealkylation, O-dealkylation, and oxidation. These reactions are primarily catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes.

Cytochrome P450 (CYP) Isozyme Mapping and Contribution

The identification of the specific CYP isozymes (e.g., CYP3A4, CYP2D6, CYP2C9) responsible for a compound's metabolism is crucial for predicting potential drug-drug interactions. However, no studies have been published that delineate the contribution of various CYP isozymes to the metabolism of 3-Cyclopropoxy-5-ethylisonicotinamide.

Flavin-containing Monooxygenase (FMO) Involvement

While CYPs are the primary drivers of Phase I metabolism, Flavin-containing monooxygenases (FMOs) can also play a role in the oxidation of nitrogen-, sulfur-, and phosphorus-containing compounds. The involvement of FMOs in the biotransformation of this compound has not been investigated in any publicly accessible research.

Elucidation of Phase II Biotransformations

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, such as glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation), to increase water solubility and facilitate excretion.

Uridine 5'-Diphospho-Glucuronosyltransferase (UGT) Substrate Activity

Glucuronidation is a major Phase II metabolic pathway catalyzed by UGT enzymes. There is currently no information available to suggest whether this compound or its metabolites are substrates for any UGT isoforms.

Identification and Characterization of In Vitro Metabolites

A fundamental aspect of metabolic studies is the identification and structural characterization of metabolites formed in vitro. This information helps in understanding the complete metabolic profile of a compound. As of now, no metabolites of this compound have been reported in the scientific literature.

Comparative In Vitro Metabolic Studies Across Species

Comparing the metabolic profiles of a compound in human and various animal species (e.g., rat, dog, monkey) using in vitro systems like hepatocytes is essential for selecting appropriate animal models for preclinical safety studies. Such comparative metabolic data for this compound is not available.

Reconstitution of Key Metabolic Pathways In Vitro

Information regarding the in vitro reconstitution of the metabolic pathways for this compound is not available in the public domain. Such studies would typically involve incubating the compound with various subcellular fractions (like liver microsomes or S9 fractions) or purified enzymes to identify the primary metabolites and the enzymes responsible for their formation.

Enzymatic Kinetics and Mechanistic Studies of Biotransformation Pathways

Detailed enzymatic kinetic parameters (such as Kм and Vmax) and mechanistic studies concerning the biotransformation of this compound have not been published. These studies are essential for characterizing the efficiency and capacity of the metabolic pathways and for understanding the specific chemical transformations that occur.

3 Cyclopropoxy 5 Ethylisonicotinamide As a Chemical Probe or Scaffold in Research

Utilization in Structure-Based Design of New Isonicotinamide (B137802) Derivatives

The unique combination of a cyclopropoxy group, an ethyl group, and an isonicotinamide core makes 3-Cyclopropoxy-5-ethylisonicotinamide an intriguing starting point for structure-based drug design. The cyclopropyl (B3062369) moiety offers conformational rigidity and can explore hydrophobic pockets within a target protein's binding site. The ethyl group provides a vector for further chemical modification or can itself fit into a specific hydrophobic sub-pocket.

In a typical structure-based design campaign, the crystal structure of a target protein would be obtained, often in complex with an initial fragment or a known ligand. High-throughput screening of compound libraries could identify this compound as a hit. Computational docking studies would then be employed to predict its binding mode. The isonicotinamide core, with its hydrogen bond donor and acceptor capabilities, would likely anchor the molecule to the protein through interactions with key amino acid residues.

Based on this initial binding hypothesis, medicinal chemists could design and synthesize a library of derivatives. For instance, the ethyl group could be extended or branched to probe deeper into a hydrophobic pocket, or the cyclopropoxy group could be replaced with other small, rigid rings to optimize van der Waals interactions. The amide functionality could also be modified to alter its hydrogen bonding pattern or to introduce new interaction points. This iterative process of design, synthesis, and biological evaluation, guided by structural insights, could lead to the development of potent and selective inhibitors or modulators of the target protein.

Application in Ligand-Target Interaction Studies (e.g., Affinity Chromatography, Photoaffinity Labeling)

To validate the molecular targets of new bioactive compounds and to understand their mechanism of action, it is crucial to study their interactions with target proteins. This compound can be chemically modified to serve as a tool for these investigations.

For affinity chromatography , the ethyl group or a position on the pyridine (B92270) ring could be functionalized with a linker arm that can be attached to a solid support, such as agarose (B213101) beads. This "baited" resin can then be used to pull down the target protein from a complex biological mixture like a cell lysate. After washing away non-specifically bound proteins, the target protein can be eluted and identified by techniques like mass spectrometry.

In photoaffinity labeling , a photo-reactive group, such as an azide (B81097) or a diazirine, would be incorporated into the structure of this compound. This modified probe would be incubated with its target protein. Upon exposure to UV light, the photo-reactive group generates a highly reactive species that forms a covalent bond with the protein at or near the binding site. This allows for the permanent labeling and subsequent identification of the target protein and the specific amino acid residues involved in binding.

Development of Chemical Tools for Biological Pathway Elucidation (in vitro context)

Understanding complex biological pathways often requires chemical tools that can selectively perturb the function of a specific protein within that pathway. If this compound is found to be a potent and selective inhibitor of a particular enzyme, it can be used to dissect the role of that enzyme in a cellular process.

For example, if the compound inhibits a specific kinase, researchers could treat cells with it and observe the downstream effects on signaling pathways. This could involve measuring the phosphorylation status of known substrates of the kinase or assessing changes in gene expression. By providing temporal control over protein function, such a chemical probe can offer insights that are complementary to genetic techniques like gene knockout or RNA interference.

Furthermore, fluorescently labeled versions of this compound could be synthesized. These probes would allow for the visualization of the target protein's localization and trafficking within cells using fluorescence microscopy, providing valuable spatial and temporal information about the biological pathway .

Contribution to Understanding Fundamental Pyridine and Amide Chemistry

The synthesis and reactivity of this compound and its derivatives can contribute to the broader understanding of pyridine and amide chemistry. The electronic properties of the pyridine ring are influenced by the electron-donating cyclopropoxy group and the weakly electron-donating ethyl group. Studying the reactivity of this substituted pyridine, for instance, in electrophilic or nucleophilic aromatic substitution reactions, can provide valuable data for physical organic chemists.

The synthesis of this compound itself presents interesting chemical challenges. The introduction of the cyclopropoxy group onto the pyridine ring would likely involve a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction. Optimizing the reaction conditions for such transformations on a functionalized pyridine core adds to the synthetic chemist's toolkit.

Moreover, the conformational properties of the isonicotinamide group, influenced by the adjacent substituents, can be studied using techniques like NMR spectroscopy and computational modeling. This can provide insights into the preferred conformations of substituted amides and how these conformations influence their binding to biological targets.

Future Research Directions and Emerging Avenues for 3 Cyclopropoxy 5 Ethylisonicotinamide Research

Development of Advanced Synthetic Methodologies for Analogues

Future research could focus on developing novel and efficient synthetic routes to produce analogues of 3-Cyclopropoxy-5-ethylisonicotinamide. The exploration of advanced synthetic methodologies would be crucial for creating a diverse library of related compounds. Techniques such as Simmons-Smith cyclopropanation could be a key strategy in synthesizing cyclopropyl (B3062369) analogues. mdpi.com The development of stereoselective synthesis methods would be particularly important to control the three-dimensional arrangement of atoms, which can significantly impact biological activity. mdpi.com Researchers could investigate various coupling reactions to modify the isonicotinamide (B137802) core, allowing for the introduction of a wide range of functional groups. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug design and discovery. nih.govnih.gov In the context of this compound, AI and ML algorithms could be employed to design novel analogues with potentially improved properties. nih.govmdpi.com These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new molecular designs. nih.gov For instance, generative models could propose novel structures based on desired pharmacophore features. Furthermore, machine learning models could predict the synthetic feasibility and potential reaction pathways for these newly designed compounds, thereby accelerating the synthesis and testing cycle. mdpi.com

Table 1: Potential Applications of AI/ML in this compound Research

| Application Area | AI/ML Technique | Potential Outcome |

| Analogue Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Generation of novel molecular structures with desired properties. |

| Synthesis Prediction | Retrosynthetic analysis algorithms, Reaction prediction models | Identification of efficient and feasible synthetic routes. |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) models, Deep learning | Prediction of biological activity, toxicity, and pharmacokinetic profiles. |

Exploration of Unconventional Reactivity Profiles

Investigating the unconventional reactivity of this compound could unveil novel chemical transformations and applications. The strained cyclopropyl group, for instance, might participate in unique ring-opening reactions under specific conditions, providing a gateway to new chemical scaffolds. The electronic properties of the pyridine (B92270) ring, influenced by the cyclopropoxy and ethyl substituents, could also lead to unexpected reactivity patterns in reactions such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling.

Deeper Mechanistic Understanding of In Vitro Biotransformations

Should this compound exhibit biological activity, understanding its metabolic fate would be critical. Future studies could focus on its in vitro biotransformations using liver microsomes or other enzyme preparations. These studies would aim to identify the metabolic pathways, including oxidation, reduction, and hydrolysis, that the compound undergoes. Elucidating the structures of the resulting metabolites would provide valuable insights into its potential metabolic stability and could help in designing analogues with improved pharmacokinetic properties.

Design and Synthesis of Photoactivatable or Chemically Reactive Probes Derived from this compound

To investigate the potential biological targets and mechanism of action of this compound, researchers could design and synthesize photoactivatable or chemically reactive probes. These probes would be analogues of the parent compound, modified with a photoreactive group (e.g., an azide (B81097) or diazirine) or a reactive electrophile. Upon binding to a biological target, these probes could be activated by light or react with nearby amino acid residues, allowing for the identification and characterization of the target protein.

Computational-Experimental Synergy for Predictive Modeling

A synergistic approach combining computational modeling and experimental validation will be instrumental in advancing the understanding of this compound. Computational methods, such as density functional theory (DFT), could be used to predict its electronic structure, reactivity, and spectroscopic properties. Molecular docking and molecular dynamics simulations could help in identifying potential biological targets and understanding binding interactions. researchgate.net These computational predictions would then guide experimental studies, creating an iterative cycle of prediction and validation that accelerates the research process.

Q & A

Q. What are the recommended synthetic routes for 3-Cyclopropoxy-5-ethylisonicotinamide, and how can purity be validated?

A robust synthesis protocol involves cyclopropane ring formation via [2+1] cycloaddition followed by amidation. Key steps include:

- Cyclopropoxy group introduction : Use cyclopropanol derivatives under Mitsunobu conditions (e.g., DIAD, triphenylphosphine) to functionalize the pyridine ring .

- Amidation : React the intermediate with ethylamine in the presence of a coupling agent like HATU or EDCI.

- Purity validation : Employ HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C) to confirm structural integrity. MS (ESI+) ensures molecular weight accuracy .

| Analytical Method | Purpose | Critical Parameters |

|---|---|---|

| HPLC | Purity assessment | Column: C18, Flow: 1 mL/min, λ: 254 nm |

| NMR | Structural confirmation | Solvent: DMSO-d6, 400 MHz |

| Mass Spectrometry | Molecular weight verification | Ionization: ESI+ |

Q. What stability studies are essential for ensuring reagent integrity during storage?

Stability depends on temperature, light, and humidity. Recommended protocols:

- Accelerated degradation : Expose the compound to 40°C/75% RH for 4 weeks, monitoring via HPLC .

- Photostability : Use ICH Q1B guidelines (UV/visible light exposure) to assess photodegradation products .

- Storage : Store in airtight, amber vials at -20°C under inert gas (argon) to prevent oxidation .

Advanced Research Questions

Q. How can discrepancies between in vitro and in vivo pharmacokinetic data for this compound be resolved?

Discrepancies often arise from metabolic instability or poor bioavailability. Methodological approaches:

- Metabolite profiling : Use LC-MS/MS to identify hepatic cytochrome P450 metabolites (e.g., CYP3A4/2D6 isoforms) .

- Permeability assays : Compare Caco-2 cell monolayer transport with in vivo absorption data to assess efflux mechanisms (e.g., P-gp) .

- Species-specific differences : Cross-validate data in multiple animal models (rats, mice) using allometric scaling .

Q. What strategies optimize the compound’s selectivity for target enzymes versus off-target binding?

Use computational and experimental synergy:

- Molecular docking : Screen against target (e.g., kinase X) and homologous proteins (e.g., kinase Y) using AutoDock Vina .

- SPR (Surface Plasmon Resonance) : Measure binding kinetics (KD, kon/koff) to prioritize high-affinity leads .

- Cellular assays : Test inhibition in CRISPR-engineered cell lines lacking the target enzyme to confirm on-target effects .

| Method | Application | Outcome Metrics |

|---|---|---|

| Molecular Docking | Virtual screening | Binding energy (ΔG), H-bond interactions |

| SPR | Binding kinetics | KD (nM), kon (M⁻¹s⁻¹) |

| CRISPR validation | Target specificity | IC50 shift in KO vs WT cells |

Q. How should researchers address contradictory data in structure-activity relationship (SAR) studies?

Contradictions may stem from assay variability or conformational flexibility. Mitigation steps:

- Dose-response consistency : Repeat assays in triplicate across independent labs .

- Conformational analysis : Use NMR or X-ray crystallography to identify bioactive conformers .

- Meta-analysis : Apply the PICO(T) framework to systematically evaluate literature (e.g., Population: enzyme targets; Intervention: compound analogs; Comparison: positive/negative controls; Outcome: IC50) .

Q. Methodological Frameworks for Experimental Design

Q. How can the PICO(T) framework guide hypothesis-driven research on this compound?

Example application:

Q. What systematic review practices ensure comprehensive evidence synthesis?

Q. Data Contradiction and Reproducibility

Q. What protocols enhance reproducibility in solubility and formulation studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.